
Nvp cxcr2 20
Beschreibung
Overview of Chemokine Receptors in Biological Systems
Chemokine receptors are integral membrane proteins that belong to the rhodopsin-like family of GPCRs. frontiersin.orgguidetopharmacology.orgsinobiological.com They are characterized by a structure containing seven transmembrane domains. sinobiological.com Upon binding of their cognate chemokine ligands, these receptors undergo conformational changes that activate intracellular signaling pathways, primarily through the activation of G proteins. nih.govnih.govimrpress.com This signaling leads to a variety of cellular responses, most notably directed cell migration. nih.govlife-science-alliance.org
Chemokine receptors are broadly classified based on the structural characteristics of their chemokine ligands, which are defined by the arrangement of conserved cysteine residues. The four main classes of chemokine receptors are CCR, CXCR, CX3CR, and XCR, corresponding to their ligands (CC, CXC, CX3C, and C chemokines, respectively). life-science-alliance.orgguidetopharmacology.orgsinobiological.com This classification reflects the primary ligand-binding preferences of the receptors. guidetopharmacology.orgsinobiological.com
Beyond their well-established role in leukocyte trafficking, chemokine receptors are also expressed on various non-hematopoietic cells, including endothelial cells, epithelial cells, and fibroblasts, where they can mediate diverse functions such as angiogenesis, cell proliferation, and tissue remodeling. nih.govimrpress.comersnet.orgjci.org The intricate network of chemokine-receptor interactions contributes to the complexity of immune and inflammatory responses and other biological processes like development and homeostasis. nih.govlife-science-alliance.orgfrontiersin.orgguidetopharmacology.org
The CXC Chemokine Receptor 2 (CXCR2) as a Therapeutic Target
The CXC chemokine receptor 2 (CXCR2), also known as IL-8 receptor beta (IL-8RB), is a key member of the CXCR family of chemokine receptors. nih.govnih.gov It is predominantly expressed on neutrophils, the most abundant type of granulocyte and a critical component of the innate immune system. nih.govimrpress.comtandfonline.com CXCR2 is also found on other cell types, including monocytes, natural killer cells, mast cells, and endothelial cells. nih.govimrpress.com Due to its central role in mediating the recruitment and activation of neutrophils, CXCR2 has emerged as a significant therapeutic target for a range of inflammatory diseases and cancer. nih.govpatsnap.comnih.govtandfonline.comnih.govpatsnap.com
Targeting CXCR2 with antagonists aims to modulate the excessive accumulation and activity of neutrophils and other inflammatory cells at sites of disease, thereby potentially reducing tissue damage and modulating the inflammatory microenvironment. nih.govpatsnap.comnih.govtandfonline.compatsnap.com
CXCR2 plays a pivotal role in orchestrating the migration of neutrophils from the bloodstream to sites of inflammation or infection. nih.goversnet.orgtandfonline.comahajournals.org This process is essential for host defense, as neutrophils are phagocytic cells that can engulf and destroy pathogens. tandfonline.com However, in many pathological conditions, uncontrolled or excessive neutrophil recruitment and activation mediated by CXCR2 can contribute to chronic inflammation, tissue injury, and disease progression. nih.govpatsnap.comersnet.orgtandfonline.com
Activation of CXCR2 by its ligands triggers downstream signaling pathways, including the phosphatidylinositol-4,5-bisphosphate 3-kinase-γ (PI3Kγ)/Akt and mitogen-activated protein kinase (MAPK) pathways, leading to neutrophil chemotaxis, degranulation, and the production of reactive oxygen species. nih.govimrpress.comwikipedia.org
Research findings highlight the involvement of CXCR2 in various inflammatory conditions. For instance, CXCR2 is implicated in the pathogenesis of acute respiratory distress syndrome (ARDS), where it contributes to neutrophil-mediated lung injury. ersnet.org Studies using CXCR2 knockout mice have demonstrated impaired neutrophil recruitment to inflamed sites, underscoring the receptor's importance in this process. ersnet.orgtandfonline.comahajournals.org Furthermore, elevated CXCR2 signaling has been linked to inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and autoimmune diseases. patsnap.comnih.gov
In the context of cancer, CXCR2 signaling in the tumor microenvironment can promote tumor growth, angiogenesis, and metastasis by facilitating the recruitment of pro-tumoral immune cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs). patsnap.comjci.orgpatsnap.com Preclinical studies have shown that inhibiting CXCR2 can reduce tumor volume and enhance the effectiveness of chemotherapy and immunotherapy by altering the tumor microenvironment. patsnap.compatsnap.com
In humans, CXCR2 is activated by several CXC chemokines that contain an ELR (glutamic acid-leucine-arginine) motif immediately preceding the first cysteine residue in their amino acid sequence. jci.orgnih.gov These ELR+ CXC chemokines are potent chemoattractants for neutrophils. nih.govmdpi.com In rats, a group of these neutrophil-attracting chemokines are collectively referred to as Cytokine-Induced Neutrophil Chemoattractants (CINCs). frontiersin.org The primary endogenous ligands for human CXCR2 include CXCL1, CXCL2, and CXCL3, which correspond to rat CINC-1, CINC-3, and CINC-2, respectively, along with other chemokines like CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8). jci.orgnih.govmdpi.comfrontiersin.org
Here, we focus on CXCL1, CXCL2, and CXCL3, often referred to as members of the CINC family in the context of rat studies. frontiersin.org
CXCL1, also known by alternative names such as Growth-Regulated Oncogene-alpha (GRO-alpha), Melanoma Growth Stimulatory Activity-alpha (MGSA-alpha), and in rats as CINC-1, is a key agonist for CXCR2. nih.govwikipedia.orgfrontiersin.orgmdpi.comgenscript.com It is a small peptide belonging to the CXC chemokine family. wikipedia.orgmdpi.com CXCL1 acts as a chemoattractant for neutrophils and other non-hematopoietic cells to sites of injury or infection, playing an important role in regulating immune and inflammatory responses. wikipedia.orgmdpi.comgenscript.com CXCL1 can be produced by various cell types, including monocytes, fibroblasts, epithelial cells, and tumor cells, often induced by inflammatory mediators. jci.orggenscript.com
Research indicates that CXCL1 contributes to inflammation, wound healing, and tumorigenesis. wikipedia.orgmedchemexpress.combosterbio.com For example, elevated levels of CXCL1 are observed during inflammatory responses. wikipedia.org CXCL1 binding to CXCR2 activates signaling pathways such as PI3Kγ/Akt and MAPK. wikipedia.org Studies have also highlighted the role of CXCL1 in conditions like neuropathic pain and its involvement in cancer progression. mdpi.comresearchgate.netnih.gov
CXCL2, also known as Growth-Regulated Oncogene-beta (GRO-beta), Macrophage Inflammatory Protein-2-alpha (MIP2-alpha), and in rats as CINC-3, is another important ligand for CXCR2. nih.govfrontiersin.orguniprot.orgrndsystems.com CXCL2 is a member of the CXC chemokine family and is chemotactic for neutrophils and other polymorphonuclear leukocytes. uniprot.orgrndsystems.com It is produced by various cell types, including macrophages and monocytes, particularly at sites of inflammation. rndsystems.com
CXCL2 contributes to neutrophil recruitment and activation during inflammatory processes. uniprot.org Studies have shown its involvement in conditions like neuropathic pain. frontiersin.orgresearchgate.net CXCL2 binding to CXCR2 mediates neutrophil chemotaxis and contributes to inflammatory responses. uniprot.org
CXCL3, also known as Growth-Regulated Oncogene-gamma (GRO-gamma), Macrophage Inflammatory Protein-2-beta (MIP2-beta), and in rats as CINC-2, is an endogenous ligand for CXCR2. nih.govfrontiersin.orgmedchemexpress.combosterbio.comuniprot.orgprospecbio.com Like CXCL1 and CXCL2, CXCL3 is a member of the CXC chemokine family and acts as a chemoattractant for neutrophils. medchemexpress.combosterbio.comuniprot.org It signals through CXCR2, activating downstream pathways such as p38 MAPK, ERK1/2 MAPK, and JAK2/STAT3. medchemexpress.combosterbio.com
CXCL3 is involved in various immune responses, including wound healing, cancer metastasis, and angiogenesis. medchemexpress.combosterbio.com It is produced by various cells, including macrophages, osteoblasts, and airway epithelium. medchemexpress.com Elevated expression of CXCL3 has been observed in certain tumor types. medchemexpress.combosterbio.comaacrjournals.org Studies have also indicated its role in neuropathic pain. frontiersin.orgresearchgate.netmybiosource.com
The collective action of these ligands (CXCL1, CXCL2, CXCL3, and others) through CXCR2 is crucial for neutrophil recruitment and thus plays a significant role in the initiation and propagation of inflammatory responses. nih.goversnet.orgtandfonline.com Antagonism of CXCR2, for example by compounds like NVP CXCR2 20, which is a potent and selective CXCR2 antagonist fishersci.co.uktocris.comnih.gov, represents a strategy to inhibit the effects of these ligands and modulate neutrophil-mediated inflammation. Research using this compound has explored its ability to block CXCR2 signaling and reduce inflammation and pain in preclinical models. frontiersin.orgresearchgate.net
Table 1: Key Endogenous Ligands of CXCR2
Ligand Name (Human) | Alternative Names (Human) | Alternative Names (Rat) | Primary Receptor | Key Functions |
CXCL1 | GRO-alpha, MGSA-alpha | CINC-1, KC | CXCR2 (primarily) | Neutrophil chemoattraction, inflammation, wound healing, tumorigenesis. wikipedia.orgmdpi.comgenscript.com |
CXCL2 | GRO-beta, MIP2-alpha | CINC-3, MIP-2 | CXCR2 | Neutrophil chemoattraction, inflammation. uniprot.orgrndsystems.com |
CXCL3 | GRO-gamma, MIP2-beta, DCIP-1 | CINC-2 | CXCR2 | Neutrophil chemoattraction, inflammation, wound healing, angiogenesis. medchemexpress.combosterbio.comuniprot.org |
Table 2: Research Findings on CXCR2 Ligands and Antagonism
Research Area | Key Findings Related to CXCR2 Ligands and Antagonism | Source(s) |
Neutrophil Recruitment | CXCR2 is essential for neutrophil migration to inflammatory sites. nih.goversnet.orgtandfonline.com Inhibition of CXCR2 reduces neutrophil infiltration in various models. tandfonline.compatsnap.comahajournals.org | nih.goversnet.orgtandfonline.compatsnap.comahajournals.org |
Inflammatory Response | CXCR2 and its ligands (CXCL1, CXCL2, CXCL3) contribute to inflammatory processes. nih.goversnet.orgwikipedia.orgresearchgate.net Blocking CXCR2 can alleviate inflammation in experimental models. nih.govtandfonline.compatsnap.comahajournals.org | nih.govnih.goversnet.orgtandfonline.compatsnap.comahajournals.orgwikipedia.orgresearchgate.net |
Neuropathic Pain | CXCL1, CXCL2, and CXCL3 are implicated in neuropathic pain. frontiersin.orgresearchgate.net Pharmacological blockade of CXCR2 by antagonists like this compound can reduce neuropathic pain in models. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |
Cancer Progression | CXCR2 ligands are expressed in tumors and promote the recruitment of pro-tumoral cells. patsnap.comjci.org CXCR2 antagonists can inhibit tumor growth and enhance anti-cancer therapies in preclinical models. patsnap.comjci.orgpatsnap.com | patsnap.comjci.orgpatsnap.com |
CXCL2 (CINC-3)
CXCR2 Involvement in Nociceptive Transmission
The chemokine receptor CXCR2 has emerged as a notable player in nociceptive transmission, the process by which painful stimuli are detected and transmitted. nih.govguidetopharmacology.org CXCR2 is activated by a variety of chemokine ligands, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8. nih.govwikipedia.orgnih.govguidetomalariapharmacology.org Research indicates that the administration of CXCR2 ligands, such as CXCL1-3, can induce pain-like behaviors in naive animal models. nih.govguidetopharmacology.org
Elevated levels of spinal CXCR2 have been observed in rat models of neuropathic pain following chronic constriction injury (CCI) of the sciatic nerve. nih.govguidetopharmacology.org Evidence suggests that neuronal CXCR2 in the spinal cord plays a predominant role in the disturbed nociceptive transmission seen in neuropathic pain models. wikipedia.org However, activated microglia and astrocytes, also known to express CXCR2, contribute significantly to the development of neuropathy. wikipedia.org Activation of microglial CXCR2 can influence pathways implicated in neuropathic pain, such as the MAPK/p38 pathway. nih.gov Furthermore, CXCR2 activation can upregulate COX-2 expression via p-ERK, impacting peripheral nerve injury nociceptors. nih.gov CXCR2 has also been shown to exacerbate chronic post-surgical pain through the activation of microglia via the JAK1/STAT3 signaling pathway. nih.gov Elevated CXCR2 expression is a characteristic finding in models of neuropathic pain induced by chronic compression injury. nih.gov In the context of inflammatory joint pain, CXCL5-mediated activation of CXCR2 on nociceptive sensory neurons can drive pain and inflammation in experimental gouty arthritis, with neuronal CXCR2 cooperating with neutrophilic CXCR2 in this process. guidetoimmunopharmacology.org
Rationale for Pharmacological Modulation of CXCR2
The significant involvement of CXCR2 in various inflammatory and disease processes, particularly in nociception, provides a strong rationale for its pharmacological modulation as a therapeutic strategy. nih.gov Antagonizing CXCR2 aims to mitigate excessive recruitment and activation of neutrophils, key immune cells that contribute to tissue damage and inflammation in numerous disorders. nih.govguidetomalariapharmacology.org
Targeting CXCR2 signaling holds promise as a pharmacological approach for treating a range of inflammatory conditions and infections, including chronic obstructive pulmonary disease, asthma, arthritis, and hepatitis. nih.gov In the realm of pain management, blocking CXCR2 signaling with specific antagonists has demonstrated the potential to alleviate neuropathic pain symptoms in preclinical studies. nih.govguidetopharmacology.orgwikipedia.orgfishersci.com The rationale for targeting CXCR2 also extends to neuroinflammatory conditions like Alzheimer's disease, where antagonism has shown potential in reducing inflammation and offering neuroprotection in animal models. gpcrdb.org The development of small molecule CXCR2 antagonists is actively being pursued to selectively target and block neutrophilic inflammatory pathways in chronic inflammatory lung diseases. nih.gov
This compound is a chemical compound that acts as a selective antagonist of the CXCR2 receptor. nih.govguidetopharmacology.orgwikipedia.orgfishersci.comuni-freiburg.dejkchemical.com It is characterized by its potency and selectivity for CXCR2, with an reported IC50 value of 40 nM, demonstrating selectivity over a panel of other GPCRs. uni-freiburg.dejkchemical.com this compound has been shown to be orally bioavailable. uni-freiburg.dejkchemical.com
Research findings highlight the potential therapeutic utility of this compound in pain models. Studies involving intrathecal administration of this compound in rats subjected to chronic constriction injury of the sciatic nerve demonstrated attenuation of both mechanical and thermal hypersensitivity. wikipedia.orgfishersci.com Repeated intrathecal administration also led to a reduction in the mRNA levels of pronociceptive chemokines, including CCL2, CCL6, CCL7, and CXCL4, in the spinal cord. wikipedia.org Investigations using primary microglial and astroglial cell cultures suggest that this compound can directly influence the release of these chemokine ligands, primarily from microglia. wikipedia.org Furthermore, this compound exhibited analgesic effects following intraperitoneal administration. wikipedia.org Chronic intrathecal administration of this compound was found to attenuate neuropathic pain symptoms and reduce CXCL3 expression after CCI. nih.govguidetopharmacology.orgfishersci.com In naive mice, this antagonist was effective in preventing CXCL3-induced hypersensitivity. nih.govguidetopharmacology.orgfishersci.com However, it is noted that this compound did not reduce glial activation and consequently did not enhance the analgesic effects of morphine or buprenorphine in these models. nih.govguidetopharmacology.orgfishersci.com
The chemical name for this compound is 4-cyclopropyl-2-[(2,3-difluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile. uni-freiburg.dejkchemical.comnih.gov Its molecular formula is C₁₅H₁₁F₂N₃OS, and its molecular weight is approximately 319.3 g/mol . uni-freiburg.dejkchemical.comnih.gov
The following table summarizes key research findings related to the activity of this compound:
Study Model | Administration Route | Key Finding | Reference |
Neuropathic pain (rat CCI model) | Intrathecal | Attenuated mechanical and thermal hypersensitivity. wikipedia.orgfishersci.com Reduced spinal mRNA of CCL2, CCL6, CCL7, CXCL4. wikipedia.org Reduced spinal CXCL3 expression. nih.govguidetopharmacology.orgfishersci.com | nih.govguidetopharmacology.orgwikipedia.orgfishersci.com |
Naive mice (CXCL3-induced hypersensitivity) | Intrathecal | Prevented CXCL3-induced hypersensitivity. nih.govguidetopharmacology.orgfishersci.com | nih.govguidetopharmacology.orgfishersci.com |
Primary microglial and astroglial cell cultures | In vitro | Directly affected chemokine ligand release (mainly from microglia). wikipedia.org | wikipedia.org |
Neuropathic pain (animal model) | Intraperitoneal | Induced analgesic effects. wikipedia.org | wikipedia.org |
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-[(2,3-difluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3OS/c16-11-3-1-2-9(12(11)17)7-22-15-19-13(8-4-5-8)10(6-18)14(21)20-15/h1-3,8H,4-5,7H2,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHZYKZFEBRXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC(=N2)SCC3=C(C(=CC=C3)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacology of Nvp Cxcr2 20
NVP CXCR2 20 as a Selective CXCR2 Antagonist
This compound functions as a potent and selective antagonist of the CXCR2 receptor. rndsystems.comebiohippo.comfishersci.co.uk This antagonistic activity is characterized by a low half-maximal inhibitory concentration (IC₅₀) value for CXCR2. rndsystems.comebiohippo.comfishersci.co.uk
Specificity Profile
Studies have demonstrated that this compound exhibits selectivity for CXCR2 over a broad panel of other G protein-coupled receptors (GPCRs). rndsystems.comfishersci.co.uk This selectivity is a key characteristic defining its pharmacological profile. Research indicates that this compound shows selectivity for CXCR2 over 49 other GPCRs. rndsystems.comfishersci.co.uk
Target | Activity | IC₅₀ (nM) | Reference |
---|---|---|---|
CXCR2 | Antagonist | 40 | rndsystems.comebiohippo.comfishersci.co.uk |
Panel of 49 other GPCRs | Limited/No significant activity | >40 | rndsystems.comfishersci.co.uk |
Mechanistic Insights into CXCR2 Antagonism by this compound
The antagonistic action of this compound involves interference with the normal signaling processes mediated by the CXCR2 receptor. CXCR2, like other chemokine receptors, is a member of the GPCR superfamily, which typically signals through the activation of G proteins and subsequent downstream pathways. tocris.comimrpress.comimrpress.comresearchgate.net
Impact on Receptor Signaling Pathways
Antagonism of CXCR2 by this compound affects the intracellular signaling cascades typically initiated upon ligand binding to the receptor. rndsystems.comtocris.comimrpress.comimrpress.comnih.gov
CXCR2 is a seven-transmembrane GPCR that mediates signal transduction from the extracellular environment to the cell interior. tocris.comimrpress.com Upon binding of its cognate chemokines (such as CXCL1, CXCL2, CXCL3, and CXCL8), CXCR2 undergoes conformational changes that typically lead to the activation of associated G proteins. imrpress.comimrpress.comnih.govmdpi.comnih.govresearchgate.net this compound, as an antagonist, interferes with this process, preventing or reducing the conformational changes necessary for effective G protein coupling and activation. tocris.comimrpress.comimrpress.com
Activation of CXCR2 typically triggers several downstream signaling pathways, including those involving Phosphoinositide 3-kinases (PI3K), Mitogen-Activated Protein Kinases (MAPK) such as p38MAPK and ERK1/2, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, specifically JAK1/STAT3. imrpress.comimrpress.comnih.govmdpi.comsemanticscholar.org These pathways are involved in various cellular responses like cell migration, proliferation, and the release of inflammatory mediators. imrpress.comimrpress.comnih.gov By blocking CXCR2 activation, this compound modulates these downstream signaling cascades. rndsystems.comscite.ai For instance, studies suggest that this compound can reduce the levels of certain pronociceptive interleukins like IL-1beta and IL-18, which are often downstream of inflammatory signaling pathways. nih.govmdpi.com It has also been implicated in affecting pathways related to CXCL3/CXCR2 signaling. nih.govfrontiersin.org
G Protein-Coupled Receptor (GPCR) Interaction Dynamics
Modulation of Ligand-Induced Cellular Responses
The primary function of CXCR2 is to mediate the cellular responses induced by its chemokine ligands. This compound, by antagonizing the receptor, inhibits these ligand-driven effects. ebiohippo.comfishersci.co.ukmdpi.comstring-db.org
Research has shown that this compound can reduce the mRNA levels of specific pronociceptive chemokines, including CCL2, CCL6, CCL7, and CXCL4. nih.govmdpi.com This suggests an impact on the cellular processes that lead to the production or maintenance of these chemokines, potentially within glial cells such as microglia and astrocytes, where chemokine receptors are expressed and which play a role in inflammatory responses. nih.govmdpi.comfrontiersin.orgmdpi.com In vitro studies using primary microglial and astroglial cell cultures indicate that CXCR2 antagonists can directly affect the release of these ligands, predominantly from microglia. nih.govmdpi.com
Cellular Response Modulated by this compound | Observed Effect | Relevant Ligands/Pathways | Reference |
---|---|---|---|
mRNA levels of certain chemokines | Decreased levels of CCL2, CCL6, CCL7, CXCL4 | Potentially involves modulation of release from glial cells (microglia) | nih.govmdpi.com |
CXCL3-induced hypersensitivity | Prevention | Blockade of CXCL3/CXCR2 signaling | mdpi.comnih.gov |
Levels of pronociceptive interleukins | Reduced levels of IL-1beta, IL-18 (in spinal cord) | Downstream signaling modulation | nih.govmdpi.com |
Preclinical Investigations of Nvp Cxcr2 20 Efficacy
Efficacy in Animal Models of Neuropathic Pain
Preclinical research has demonstrated the efficacy of NVP CXCR2 20 in attenuating pain symptoms in various animal models of neuropathic pain. frontiersin.orgnih.govnih.govnih.govmdpi.comnih.govbocsci.comresearchgate.netresearchgate.netresearchgate.net The majority of studies have utilized the chronic constriction injury (CCI) model in rodents to evaluate its therapeutic potential. frontiersin.orgnih.govnih.govnih.govmdpi.comnih.govbocsci.comresearchgate.netresearchgate.netresearchgate.net
Chronic Constriction Injury (CCI) Models
The CCI model, which involves constricting the sciatic nerve, is a widely used method to induce neuropathic pain characterized by mechanical and thermal hypersensitivity. frontiersin.orgnih.govnih.govnih.gov this compound has been shown to produce analgesic effects in this model. frontiersin.orgnih.govnih.govbocsci.commdpi.com
Studies in CCI rats have shown that this compound reduces mechanical hypersensitivity, a key indicator of allodynia in neuropathic pain. frontiersin.orgnih.govnih.govbocsci.commdpi.com Both single and repeated intrathecal administrations of this compound dose-dependently diminished mechanical hypersensitivity. nih.gov Significant reductions in mechanical hypersensitivity were observed at various time points after administration in CCI rats. frontiersin.orgnih.gov Repeated intrathecal administration of this compound significantly reduced mechanical hypersensitivity (p < 0.0001). nih.gov
This compound also effectively attenuates thermal hypersensitivity in the CCI model. frontiersin.orgnih.govnih.govbocsci.commdpi.com Similar to its effects on mechanical sensitivity, single and repeated intrathecal administrations led to dose-dependent reductions in thermal hypersensitivity. nih.gov Repeated intrathecal administration demonstrated strong analgesic activity towards thermal hypersensitivity (p < 0.0001). nih.gov Significant attenuation of thermal hypersensitivity was noted at specific time points following administration in CCI rats. frontiersin.org
Below is a summary of the effects of this compound on mechanical and thermal hypersensitivity in CCI models:
Model (Species) | Administration Route | Effect on Mechanical Hypersensitivity | Effect on Thermal Hypersensitivity | Reference |
CCI (Rat) | Intrathecal (Single) | Attenuated (Dose-dependent) | Attenuated (Dose-dependent) | nih.gov |
CCI (Rat) | Intrathecal (Single) | Reduced at 120/125 min post-inj. | Reduced at 120/125 min post-inj. | frontiersin.org |
CCI (Rat) | Intrathecal (Repeated) | Reduced (p < 0.0001) | Diminished (p < 0.0001) | nih.gov |
CCI (Mouse) | Intraperitoneal | Analgesic effects observed | Analgesic effects observed | nih.govnih.gov |
Investigations into the mechanisms of this compound in the CCI model have included examining its effects on the spinal cord and DRG. Repeated intrathecal administration of this compound was found to decrease the mRNA and/or protein levels of certain pronociceptive interleukins, including IL-1beta, IL-6, and IL-18, in the spinal cord after nerve injury. nih.govnih.govresearchgate.netmdpi.com Specifically, this compound diminished spinal levels of IL-1beta and IL-6 mRNAs after CCI. nih.gov While it may reduce IL-18 protein levels in the spinal cord, this effect was not statistically significant in one analysis (p = 0.0667). nih.govmdpi.com However, this compound did not appear to diminish glial activation, as measured by IBA1 and GFAP protein levels in the spinal cord after CCI. frontiersin.orgnih.govmdpi.comnih.gov In the DRG, this compound did not decrease the levels of pronociceptive interleukins. nih.govnih.gov
Attenuation of Thermal Hypersensitivity
Modulation of Inflammatory Mediators in Preclinical Models
This compound influences the levels of several inflammatory mediators implicated in neuropathic pain. frontiersin.orgnih.govnih.govnih.govnih.govresearchgate.netmdpi.com A significant finding is that this compound attenuated CXCL3 protein expression in both the spinal cord and DRG following CCI. frontiersin.orgnih.govnih.gov Furthermore, in the spinal cord after CCI, this compound decreased the mRNA levels of CCL2 and CCL7. nih.govnih.govmdpi.com It also reduced the levels of CCL6 and CXCL4 mRNAs. nih.govnih.govresearchgate.netmdpi.com As mentioned previously, it decreased the mRNA and/or protein levels of pronociceptive interleukins (IL-1beta, IL-6, IL-18) in the spinal cord. nih.govnih.govresearchgate.netmdpi.com Conversely, this compound did not alter the spinal levels of CXCL1 and CXCL2 proteins after CCI. frontiersin.orgnih.gov In vitro studies using primary microglial and astroglial cell cultures suggest a direct effect of this compound on the release of ligands, particularly from microglia. nih.govnih.gov
The table below summarizes the observed modulation of inflammatory mediators by this compound in preclinical models:
Mediator | Location | Effect in CCI Model | Reference |
CXCL3 | Spinal Cord | Attenuated protein expression | frontiersin.orgnih.govnih.gov |
CXCL3 | DRG | Attenuated protein expression | nih.gov |
CCL2 | Spinal Cord | Decreased mRNA levels | nih.govnih.govmdpi.com |
CCL7 | Spinal Cord | Decreased mRNA levels | nih.govnih.govmdpi.com |
CCL6 | Spinal Cord | Reduced mRNA levels | nih.govnih.govresearchgate.netmdpi.com |
CXCL4 | Spinal Cord | Reduced mRNA levels | nih.govnih.govresearchgate.netmdpi.com |
IL-1beta | Spinal Cord | Decreased mRNA/protein levels | nih.govnih.govresearchgate.netmdpi.com |
IL-6 | Spinal Cord | Decreased mRNA/protein levels | nih.govnih.govresearchgate.netmdpi.com |
IL-18 | Spinal Cord | Decreased mRNA/protein levels (trend) | nih.govnih.govresearchgate.netmdpi.com |
CXCL1 | Spinal Cord | No change in protein levels | frontiersin.orgnih.gov |
CXCL2 | Spinal Cord | No change in protein levels | frontiersin.orgnih.gov |
IBA1 (Glial Activation) | Spinal Cord | No change in protein levels | frontiersin.orgnih.govmdpi.comnih.gov |
GFAP (Glial Activation) | Spinal Cord | No change in protein levels | frontiersin.orgnih.govmdpi.comnih.gov |
Impact on Pronociceptive Interleukins
Repeated intrathecal administration of this compound has been shown to decrease the mRNA and/or protein levels of certain pronociceptive interleukins in the spinal cord of rats following CCI nih.govmdpi.com. However, its effect on these interleukins in the DRG appears limited compared to other antagonists nih.govmdpi.com.
Interleukin-1 beta (IL-1β)
Studies have indicated that this compound can diminish the spinal levels of IL-1β mRNA and protein that are upregulated after CCI nih.gov. While this compound was able to prevent CCI-induced changes in IL-1β mRNA levels, the reduction in spinal IL-1β expression induced by this compound does not seem to be directly related to microglial regulation in LPS-stimulated microglial cells nih.gov. This modulation might be associated with neutrophils, given the involvement of CXCR2 in neutrophil infiltration into the spinal cord nih.gov.
Here is a table summarizing the observed effects of this compound on IL-1β in the spinal cord after CCI:
Target | Location | Effect on mRNA Levels | Effect on Protein Levels | Reference |
IL-1β | Spinal Cord | Decreased | Decreased | nih.gov |
Interleukin-6 (IL-6)
This compound has been shown to prevent CCI-induced increases in IL-6 mRNA levels in the spinal cord nih.gov. Repeated intrathecal administration also diminished spinal IL-6 protein levels measured using different techniques nih.gov.
Here is a table summarizing the observed effects of this compound on IL-6 in the spinal cord after CCI:
Target | Location | Effect on mRNA Levels | Effect on Protein Levels | Reference |
IL-6 | Spinal Cord | Decreased | Decreased | nih.gov |
Interleukin-18 (IL-18)
Research indicates that repeated intrathecal administration of this compound decreased the mRNA and/or protein levels of IL-18 in the spinal cord of rats after nerve injury nih.govmdpi.com. In vitro studies also documented direct effects of this compound on reducing IL-18 mRNA and protein levels in lipopolysaccharide-stimulated microglial cells nih.gov.
Here is a table summarizing the observed effects of this compound on IL-18:
Target | Location | Effect on mRNA Levels | Effect on Protein Levels | Reference |
IL-18 | Spinal Cord | Decreased | Decreased | nih.govmdpi.com |
IL-18 | Microglia | Reduced | Reduced | nih.gov |
Regulation of Chemokine Expression
In addition to its effects on interleukins, this compound has been shown to effectively reduce the mRNA levels of certain pronociceptive chemokines in the spinal cord following nerve injury nih.govmdpi.com.
CCL2
Studies have demonstrated that this compound administration reduced the spinal levels of CCL2 mRNA that were upregulated after CCI nih.govmdpi.com.
Here is a table summarizing the observed effects of this compound on CCL2 mRNA levels in the spinal cord after CCI:
Target | Location | Effect on mRNA Levels | Reference |
CCL2 | Spinal Cord | Reduced | nih.govmdpi.com |
CCL6
This compound has also been shown to decrease the levels of CCL6 mRNA in the spinal cord following CCI nih.govmdpi.com.
Here is a table summarizing the observed effects of this compound on CCL6 mRNA levels in the spinal cord after CCI:
CCL7
Studies have shown that this compound can reduce the levels of CCL7 mRNA. In a neuropathic pain model induced by chronic constriction injury (CCI) of the sciatic nerve in rats, CCI led to a substantial upregulation of CCL7 mRNA in the spinal cord. Administration of this compound significantly reduced these elevated levels. nih.govresearcher.life
Treatment Group (Spinal Cord) | CCL7 mRNA Levels (Fold Change relative to Naive) | p-value |
Vehicle-treated CCI | Elevated | - |
This compound-treated CCI | Reduced compared to Vehicle-treated CCI | < 0.0001 nih.gov |
CXCL3
CXCL3 is a chemokine that acts via the CXCR2 receptor and has been shown to induce pain-like behavior in naive mice. frontiersin.orgguidetopharmacology.org Its levels are increased following peripheral nerve injury. frontiersin.orgmdpi.com Preclinical studies demonstrated that chronic intrathecal administration of this compound attenuated the increase in CXCL3 expression in the spinal cord and dorsal root ganglia (DRG) after CCI in rats. frontiersin.orgnih.govnih.gov Furthermore, in naive mice, this compound prevented CXCL3-induced hypersensitivity. frontiersin.orgnih.govnih.gov CXCL3 is primarily produced by lipopolysaccharide-stimulated microglial cells, but not astroglial cells, in primary cell cultures. frontiersin.orgnih.govfrontiersin.org
Tissue | Condition | CXCL3 Protein Levels (Fold Change relative to Naive) | p-value |
Spinal Cord | Vehicle-treated CCI | Elevated | - |
Spinal Cord | This compound-treated CCI | Attenuated compared to Vehicle-treated CCI | - |
DRG | Vehicle-treated CCI | 1.4-fold increase | < 0.01 frontiersin.org |
DRG | This compound-treated CCI | 1.2-fold increase (attenuated) | < 0.05 frontiersin.org |
CXCL4
CXCL4 is another chemokine whose levels are affected by this compound administration. mdpi.comnih.gov In the context of neuropathic pain induced by CCI, spinal CXCL4 mRNA levels were substantially upregulated. nih.gov Treatment with this compound effectively reduced these CCI-induced increases in CXCL4 mRNA levels in the spinal cord. mdpi.comnih.govresearcher.life
Treatment Group (Spinal Cord) | CXCL4 mRNA Levels (Fold Change relative to Naive) | p-value |
Vehicle-treated CCI | Elevated | - |
This compound-treated CCI | Reduced compared to Vehicle-treated CCI | < 0.0184 nih.gov |
Specificity of Analgesic Effects
The analgesic effects of this compound have been investigated for their specificity, particularly concerning interactions with opioid analgesia and differential effects on glial cell activation. nih.govfrontiersin.orgmdpi.comnih.gov
Lack of Enhancement of Opioid Analgesia
Unlike some other chemokine receptor antagonists, repeated intrathecal administration of this compound has been shown not to enhance the analgesic efficacy of opioids such as morphine and buprenorphine in a CCI model of neuropathic pain. frontiersin.orgmdpi.comnih.govdntb.gov.ua This suggests a distinct mechanism of action compared to antagonists that restore opioid effectiveness in neuropathy.
Tissue | Cell Type | Marker | Condition | Marker Levels (Fold Change relative to Naive) | Effect of this compound |
Spinal Cord | Microglia | IBA1 | Vehicle-treated CCI | 4.24-fold increase frontiersin.org | No significant change |
Spinal Cord | Astroglia | GFAP | Vehicle-treated CCI | 2.5-fold increase frontiersin.org | No significant change |
DRG | Satellite Glia | - | CCI | Activated | Reduced activation frontiersin.org |
In Vitro Cellular and Molecular Research
Effects on Primary Glial Cell Cultures
Studies using primary glial cell cultures, including microglia and astroglia, have investigated the impact of NVP CXCR2 20 on their function and release of signaling molecules mdpi.combocsci.commdpi.com. These experiments aim to understand the direct cellular targets and effects of the compound independent of systemic factors.
Modulation of Cytokine and Chemokine Release by Microglia
Primary microglial cell cultures stimulated with lipopolysaccharide (LPS) have been used to assess the ability of this compound to modulate the release of various cytokines and chemokines. Research indicates that this compound can directly affect the release of certain ligands, primarily in microglia nih.govnih.govmdpi.com. Specifically, this compound has been shown to decrease the levels of CCL2, CCL6, CCL7, and CXCL4 mRNA in the spinal cord nih.govmdpi.com. In vitro studies also documented that this compound can reduce IL-18 mRNA and protein levels in LPS-stimulated microglial cells nih.gov. However, the reduction in spinal IL-1β expression observed with this compound treatment does not appear to be directly related to microglial regulation based on in vitro findings nih.gov.
Below is a table summarizing the observed effects of this compound on chemokine and cytokine mRNA levels in stimulated microglial cells:
Chemokine/Cytokine | Effect of this compound (mRNA Levels) | Source(s) |
CCL2 | Decreased | nih.govmdpi.com |
CCL6 | Decreased | nih.govmdpi.com |
CCL7 | Decreased | nih.govmdpi.com |
CXCL4 | Decreased | nih.govmdpi.com |
IL-18 | Reduced (mRNA and protein) | nih.gov |
IL-1β | No decrease observed in LPS-stimulated microglial cells | nih.gov |
Differential Effects on Astroglial Cells
Studies have also examined the effects of this compound on primary astroglial cell cultures. The results suggest a differential impact compared to microglia. Neither this compound nor another antagonist, (±)-NBI 74330, significantly influenced the levels of CCL2, CCL3, CCL6, CCL7, CXCL4, or CXCL10 in astrocytes nih.gov. While (±)-NBI 74330 showed some effect on CCL4 and CXCL9 in astroglial cultures, this compound did not demonstrate a similar broad modulation of these chemokines in astrocytes under the tested conditions nih.gov. This indicates that the direct effects of this compound on chemokine release may be more pronounced in microglia than in astroglial cells.
Insights into Direct Cellular Mechanisms
In vitro research provides crucial insights into the direct cellular mechanisms through which this compound exerts its effects, particularly concerning the production of ligands for chemokine receptors and the downstream signaling pathways involved.
Ligand Production by Specific Cell Types (e.g., CXCL3 by Microglia)
Studies using primary glial cell cultures have helped to identify the cellular sources of key ligands involved in pathways targeted by this compound. Notably, research has shown that CXCL3, a ligand for CXCR2, is produced in lipopolysaccharide-stimulated microglial primary cell cultures frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org. Conversely, CXCL3 production was not observed in astroglial primary cell cultures frontiersin.orgnih.gov. This finding, corroborated by primary microglial and astroglial cultures, strongly suggests that microglia are the main source of CXCL3 frontiersin.orgfrontiersin.orgfrontiersin.org. This highlights the importance of microglial cells in producing a key ligand for the CXCR2 receptor, which is targeted by this compound.
Electrophysiological and Functional Studies of Neuronal Hypersensitivity
While much of the cited research focuses on the role of this compound in pain models and glial cell modulation, electrophysiological and functional studies are essential to understand its direct impact on neuronal activity and hypersensitivity. Chemokines, including those acting via CXCR2, have been shown to directly stimulate neuronal hypersensitivity and contribute to central and peripheral sensitization nih.gov. Although the provided search results primarily discuss the in vivo effects of this compound on behavioral measures of hypersensitivity frontiersin.orgnih.govnih.gov, the underlying mechanisms involve the interaction of chemokines with neuronal receptors. The co-localization of CXCL3 and CXCR2 with neurons in the spinal cord suggests a direct interaction that could influence neuronal excitability frontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.org. While specific in vitro electrophysiological studies detailing the direct effects of this compound on neuronal firing or synaptic transmission were not extensively detailed in the provided snippets, the broader context of chemokine/CXCR2 signaling influencing neuronal hypersensitivity nih.gov supports the relevance of such investigations in elucidating the complete mechanism of action of this compound.
Translational Perspectives from Preclinical Research
NVP CXCR2 20 as a Probe for CXCR2 Pathway Understanding
This compound serves as a valuable tool in preclinical studies to elucidate the functions and implications of the CXCR2 signaling pathway. As a potent and selective antagonist, it allows researchers to specifically block CXCR2 activity and observe the resulting biological effects. Studies have utilized this compound to investigate the role of CXCR2 and its ligands, such as CXCL1, CXCL2, and CXCL3, in various physiological and pathological processes. mdpi.comnih.govnih.govstring-db.org By inhibiting CXCR2 with this compound, researchers can discern the contributions of this receptor to cellular migration, inflammation, and nociceptive transmission. mdpi.comnih.govnih.govresearchgate.netmdpi.com For instance, it has been used to demonstrate the involvement of spinal CXCR2 in neuropathic pain following peripheral nerve injury. nih.govnih.gov Its use has helped to show that blocking CXCR2 can reduce the levels of certain pronociceptive interleukins and chemokines, providing insight into the downstream effects of CXCR2 activation. nih.govresearchgate.netmdpi.com
Potential for Targeting CXCR2 in Inflammatory and Pain Conditions (Preclinical)
Preclinical research strongly suggests that targeting CXCR2 with compounds like this compound holds therapeutic potential for inflammatory and pain conditions. mdpi.comnih.govstring-db.orgnih.govmdpi.comndl.gov.infrontiersin.org Neuropathic pain, a debilitating condition with complex mechanisms, has been a significant area of investigation. mdpi.comnih.gov Studies in animal models of neuropathic pain, such as chronic constriction injury (CCI) of the sciatic nerve, have shown that administration of this compound can attenuate mechanical and thermal hypersensitivity. nih.govnih.gov Both single and repeated intrathecal administrations of this compound have demonstrated analgesic effects in these models. nih.gov Interestingly, analgesic effects were also observed after intraperitoneal administration. nih.govmdpi.com
The mechanism behind the analgesic effects of this compound in preclinical pain models appears to involve the modulation of chemokine and cytokine levels. Repeated intrathecal administration has been shown to reduce the spinal secretion of pronociceptive interleukins (IL-1beta, IL-6, IL-18) and chemokines (CCL2, CCL6, CCL7, and CXCL4). nih.govresearchgate.netmdpi.com Specifically, this compound significantly attenuated the increased expression of CXCL3 protein in the spinal cord following CCI. nih.govnih.gov Furthermore, in naive mice, this antagonist prevented CXCL3-induced hypersensitivity. nih.govresearchgate.net
Beyond neuropathic pain, CXCR2 is implicated in various inflammatory disorders, including arthritis, respiratory diseases like COPD and asthma, and ulcerative colitis, primarily by mediating neutrophil recruitment. mdpi.comthno.org While the provided information focuses heavily on pain, the known role of CXCR2 in inflammation generally supports the broader potential of its antagonists in inflammatory conditions, as evidenced by preclinical models of arthritis and inflammatory bowel disease where CXCR2 mediates neutrophil recruitment. mdpi.com
Data from Preclinical Studies on this compound in Neuropathic Pain:
Study Model | Administration Route | Dosing Regimen | Observed Effects | Citation |
CCI in rats | Intrathecal | Single/Repeated | Attenuated mechanical and thermal hypersensitivity | nih.gov |
CCI in rats | Intrathecal | Chronic | Attenuated neuropathic pain symptoms and CXCL3 expression in spinal cord and DRGs | nih.govnih.gov |
Naive mice (CXCL3-induced) | Intrathecal | Pre-treatment | Prevented CXCL3-induced hypersensitivity | nih.govresearchgate.net |
Neuropathic pain model | Intraperitoneal | Single | Induced analgesic effects | nih.govmdpi.com |
CCI in rats (Repeated i.t.) | Intrathecal | Repeated | Reduced spinal CCL2, CCL6, CCL7, and CXCL4 mRNA levels | nih.govmdpi.com |
CCI in rats (Repeated i.t.) | Intrathecal | Repeated | Reduced spinal IL-1beta and IL-18 mRNA levels | nih.govmdpi.com |
CCI in rats (Repeated i.t.) | Intrathecal | Repeated | Reduced spinal CXCL3 protein levels | nih.govnih.gov |
Future Directions for Preclinical Compound Development
Future preclinical development of CXCR2 antagonists like this compound could explore several avenues. Further detailed studies are needed to fully elucidate the specific mechanisms by which this compound exerts its effects in different inflammatory and pain models. Investigating its impact on various cell types involved in these conditions, such as neurons, glial cells (microglia and astrocytes), and infiltrating immune cells, could provide a more comprehensive understanding. nih.govresearchgate.net While some studies suggest this compound does not diminish glial activation, further research could explore potential synergistic effects with other therapeutic agents or investigate its impact on specific glial functions. nih.govresearchgate.net
Exploring different routes of administration and formulations could also be a focus for future preclinical work, building on the observation of analgesic effects after both intrathecal and intraperitoneal administration. nih.govmdpi.com Comparative studies with other CXCR2 antagonists or combination therapies could help determine optimal treatment strategies. mdpi.comnih.gov Additionally, investigating the potential of this compound in a wider range of inflammatory and pain conditions beyond neuropathic pain, based on the known involvement of CXCR2 in these pathologies, represents a logical next step. mdpi.comthno.org Understanding the precise binding characteristics and downstream signaling modulation by this compound could also guide the design of next-generation CXCR2 antagonists with potentially improved properties.
Q & A
Q. What experimental models are most appropriate for evaluating the efficacy of NVP CXCR2 20 in neuropathic pain studies?
this compound has been tested in chronic constriction injury (CCI) models to assess mechanical and thermal hypersensitivity using von Frey filaments and cold plate tests. These models are validated for studying neuropathic pain mechanisms. Researchers should standardize injury induction (e.g., nerve ligation) and use behavioral assays at consistent post-injury intervals (e.g., 7 days post-CCI) to ensure reproducibility .
Q. How should dose-response relationships be established for intrathecal (i.t.) administration of this compound?
Dose-response studies in rodents suggest using escalating doses (e.g., 10–30 µg i.t.) with single and chronic administration protocols. For example, 10 µg i.t. showed peak analgesic effects at 3 hours post-injection, while higher doses (20–30 µg) prolonged efficacy. Behavioral tests (von Frey, cold plate) should be conducted at 1, 3, and 6 hours post-administration to capture temporal dynamics .
Q. What statistical methods are recommended for analyzing behavioral data in this compound studies?
Use non-parametric tests (e.g., Mann-Whitney U for between-group comparisons, Wilcoxon signed-rank for within-group changes) due to the ordinal nature of behavioral pain scores. Repeated-measures ANOVA is suitable for time-course analyses. Ensure power calculations are performed a priori to justify sample sizes (e.g., n ≥ 8/group in rodent studies) .
Advanced Research Questions
Q. How does this compound’s mechanism of action differ between spinal and peripheral CXCR2 signaling pathways?
this compound selectively blocks spinal CXCL3/CXCR2 interactions, reducing microglial activation and pro-inflammatory cytokine release (e.g., IL-1β). In contrast, peripheral CXCR2 antagonism may not fully replicate spinal efficacy due to differential ligand-receptor dynamics. Confirm pathway specificity via immunohistochemistry (e.g., CXCR2 co-localization with microglial markers) and cytokine profiling in cerebrospinal fluid .
Q. What are the implications of contradictory data on this compound’s efficacy across pain modalities (mechanical vs. thermal hypersensitivity)?
Discrepancies may arise from modality-specific neural circuits. For instance, von Frey tests (mechanical) primarily assess Aβ-fiber sensitization, while cold plate tests (thermal) involve C-fiber pathways. To resolve contradictions, combine electrophysiological recordings (e.g., dorsal horn neuron activity) with behavioral assays to correlate molecular blockade with functional outcomes .
Q. How can researchers optimize chronic dosing regimens to avoid tachyphylaxis in long-term this compound studies?
Chronic i.t. administration (e.g., daily vs. biweekly) shows dose-dependent sustainability. Weekly dosing (20 µg i.t.) maintained analgesic effects for 14 days in CCI models without tolerance. Monitor receptor desensitization via CXCR2 expression assays (e.g., qPCR, flow cytometry) and adjust dosing intervals based on pharmacokinetic profiles .
Q. What strategies validate the selectivity of this compound for CXCR2 over related chemokine receptors (e.g., CXCR3)?
Use competitive binding assays with radiolabeled ligands (e.g., [³H]-NVP CXCR2 20) and receptor-transfected cell lines. Co-administration with CXCR3 antagonists (e.g., (±)-NBI 74330) in vivo can isolate receptor-specific effects. Cross-reactivity risks are minimal at therapeutic doses (<10 mg/kg i.p.), as shown in comparative studies .
Methodological Guidance
Q. How should researchers design controls for this compound studies to account for route-specific effects?
Include vehicle controls (e.g., saline i.t.) and active comparators (e.g., gabapentin for neuropathic pain). For systemic administration, verify blood-brain barrier penetration via LC-MS/MS quantification of this compound in spinal cord tissue .
Q. What in vitro assays are critical for pre-clinical validation of this compound’s anti-inflammatory effects?
Primary microglial cultures stimulated with LPS or ATP can model neuroinflammation. Measure CXCL3 secretion (ELISA) and CXCR2 internalization (confocal microscopy) post-treatment. Co-culture with neurons assesses downstream synaptic plasticity changes (e.g., patch-clamp recordings) .
Q. How can translational studies bridge gaps between rodent data and human neuropathic pain conditions?
Use patient-derived dorsal root ganglion (DRG) neurons or induced pluripotent stem cell (iPSC)-derived microglia to test this compound’s efficacy in human cells. Correlate preclinical findings with clinical biomarkers (e.g., CSF CXCL3 levels in chronic pain patients) .
Data Interpretation and Reporting
Q. How should researchers address variability in analgesic response across animal cohorts?
Stratify subjects by baseline pain thresholds and exclude outliers (>2 SD from mean). Use mixed-effects models to account for inter-individual variability. Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize clinical relevance .
Q. What ethical considerations are paramount in this compound studies involving repeated i.t. injections?
Adhere to NIH guidelines for experimental rigor and welfare. Monitor for adverse effects (e.g., motor deficits via rotarod tests) and implement humane endpoints (e.g., >20% weight loss). Obtain institutional IACUC approval and document compliance in methods sections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.